Dioxido(oxo)silane;praseodymium(3+);zirconium(4+)
Description
The compound "Dioxido(oxo)silane;praseodymium(3+);zirconium(4+)" is a complex ceramic material incorporating silicon dioxide (SiO₂), praseodymium in the +3 oxidation state (Pr³⁺), and zirconium in the +4 oxidation state (Zr⁴⁺). Praseodymium’s role as a variable-valence cation and its ability to modify oxygen vacancy concentrations are critical to its functional properties, particularly ionic conductivity and thermal stability . This article compares this compound with similar ceramic systems, focusing on structural, electronic, and functional characteristics.
Properties
CAS No. |
68187-15-5 |
|---|---|
Molecular Formula |
O21Pr2Si7Zr2 |
Molecular Weight |
996.85 g/mol |
IUPAC Name |
dioxido(oxo)silane;praseodymium(3+);zirconium(4+) |
InChI |
InChI=1S/7O3Si.2Pr.2Zr/c7*1-4(2)3;;;;/q7*-2;2*+3;2*+4 |
InChI Key |
MGGWONGKKPENJT-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Zr+4].[Zr+4].[Pr+3].[Pr+3] |
physical_description |
Other Solid; Dry Powder |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) involves high-temperature calcination. The primary reactants include Zirconium(IV) Oxide, Silicon(IV) Oxide, and Praseodymium(III, IV) Oxide (Pr₆O₁₁) . These reactants are homogeneously and ionically interdiffused to form a crystalline matrix of zircon .
Industrial Production Methods: In industrial settings, the production of this compound typically involves mixing an alkali metal silicozirconate, basic zirconium sulfate, free silica or silicic acid, a mineralizer, and praseodymium oxide . The mixture is then subjected to high-temperature calcination to achieve the desired crystalline structure .
Chemical Reactions Analysis
Types of Reactions: Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) primarily undergoes high-temperature reactions due to its stability. It does not readily participate in oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: The compound is stable under high-temperature conditions, typically around 1250°C . It does not react with common reagents under standard laboratory conditions, making it a stable pigment for various applications .
Major Products Formed: The primary product formed from the high-temperature calcination process is the crystalline matrix of zircon, which includes the homogeneously interdiffused ions of zirconium, praseodymium, and silicon .
Scientific Research Applications
Chemistry: In chemistry, Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) is used as a stable pigment in various formulations . Its stability and unique color properties make it valuable in the production of paints and coatings .
Biology and Medicine: While there is limited direct application in biology and medicine, the compound’s stability and non-reactivity make it a candidate for use in biomedical imaging and other diagnostic tools .
Industry: Industrially, this compound is used in the production of ceramics and glass .
Mechanism of Action
The mechanism by which Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) exerts its effects is primarily physical rather than chemical. The compound forms a stable crystalline matrix that provides color and stability to the materials in which it is used . The molecular targets and pathways involved are related to the physical interdiffusion of ions within the crystalline structure .
Comparison with Similar Compounds
Structural and Electronic Characteristics
Ionic Radii and Lattice Compatibility
The ionic radius of Pr³⁺ (1.126 Å, 8-coordinate) is larger than that of Zr⁴⁺ (0.84 Å, 8-coordinate) and Y³⁺ (1.019 Å, 8-coordinate), based on Shannon’s revised ionic radii . This mismatch introduces lattice strain when Pr³⁺ substitutes Zr⁴⁺, promoting oxygen vacancy formation to maintain charge balance. For example, in Pr-doped Mg-FSZ (fully stabilized zirconia), Pr³⁺ substitution for Zr⁴⁺ creates oxygen vacancies, enhancing ionic conductivity .
Oxidation State and Hybridization Effects
Praseodymium predominantly adopts the +3 oxidation state in oxide matrices, as confirmed by X-ray absorption spectroscopy (XAS) and thermogravimetric analysis . However, under reducing conditions or elevated temperatures, partial reduction to Pr³⁺ can occur, altering oxygen stoichiometry . Strong hybridization between Pr 4f orbitals and O 2p/Cu 3d states (observed in superconducting systems) may disrupt electronic structures, though this effect is less pronounced in non-metallic zirconia systems .
Comparison with Yttria-Stabilized Zirconia (YSZ)
Pr³⁺ doping improves vacancy-mediated ionic conductivity compared to undoped zirconia but slightly underperforms YSZ due to larger ionic strain. However, Pr³⁺ enhances phase stability in Mg-FSZ systems, resisting phase partitioning during thermal cycling .
Comparison with Other Rare Earth-Doped Zirconia Systems
Gadolinia-Doped Zirconia (GdSZ)
- Ionic Radius : Gd³⁺ (1.053 Å) is smaller than Pr³⁺, resulting in lower lattice strain.
- Conductivity : GdSZ exhibits ~0.12 S/cm at 1000°C, marginally higher than Pr-doped systems but requires higher dopant concentrations.
- Applications : GdSZ is preferred for intermediate-temperature solid oxide fuel cells (IT-SOFCs), whereas Pr-doped systems excel in high-temperature sensors due to redox activity .
Samaria-Doped Zirconia (SmSZ)
- Sm³⁺ (1.079 Å) closely matches Pr³⁺ in size but lacks variable valence.
- SmSZ shows stable ionic conductivity but cannot dynamically adjust oxygen vacancies under varying oxygen partial pressures, unlike Pr-doped systems .
Comparison with Silica-Containing Ceramic Systems
The inclusion of SiO₂ (dioxido(oxo)silane) may introduce glassy phases or secondary interfaces, altering sintering behavior and mechanical strength. For example:
- ZrSiO₄ (Zircon) : A natural silicate with high chemical inertia but negligible ionic conductivity.
- Pr³⁺-Doped Silicates : Pr³⁺ in silicate glasses (e.g., fluoroborophosphate systems) exhibits strong photoluminescence but lacks the ionic conductivity of zirconia-based materials .
Thermal and Chemical Stability
- Pr³⁺ Oxidation State : Stable up to 800°C in air but partially reduces under H₂/N₂ flows, impacting oxygen content .
- Phase Stability : Superior to Ca- or Mg-stabilized zirconia, as Pr³⁺ suppresses phase segregation .
- Chemical Reactivity : Less prone to carbonation than YSZ but may react with sulfur-containing atmospheres.
Biological Activity
Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) is a complex inorganic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, biocompatibility, and catalytic applications in biological systems.
Chemical Composition and Structure
The compound consists of silane, praseodymium, and zirconium components. The presence of praseodymium (Pr³⁺) and zirconium (Zr⁴⁺) ions contributes to its unique properties, including enhanced stability and reactivity in biological environments.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of zirconium-based compounds, which may extend to Dioxido(oxo)silane;praseodymium(3+);zirconium(4+). Zirconium hydroxide (Zr(OH)₄), a related compound, has demonstrated significant effectiveness against various bacterial strains. For instance, zirconium oxide layers created through micro-arc oxidation exhibited excellent antibacterial efficiency against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Zirconium Compounds
| Compound | Target Bacteria | Efficacy |
|---|---|---|
| Zirconium Hydroxide | MRSA | High |
| Zirconium Oxide | Escherichia coli | Moderate |
| Dioxido(oxo)silane;Pr;Zr | Not specifically tested yet | Potentially High |
Catalytic Activity
Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) may also serve as a catalyst in various biochemical reactions. Zirconium compounds have shown promise in catalyzing reactions involving chemical warfare agents and toxic industrial chemicals due to their high surface area and reactivity .
Table 2: Catalytic Applications of Zirconium Compounds
| Reaction Type | Catalyst Used | Efficiency |
|---|---|---|
| Hydrolysis of Organophosphates | Zirconium Hydroxide | High |
| Adsorption of Heavy Metals | Porous Zirconium Oxide | Very High |
Case Study 1: Antimicrobial Layer Development
In a study aimed at developing antimicrobial surfaces, zirconium oxide was modified with silver nanoparticles to enhance its antibacterial properties. The resulting material showed superior performance against biofilms compared to untreated surfaces, indicating the potential application of Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) in medical devices .
Case Study 2: Water Purification
Research has demonstrated the effectiveness of zirconium hydroxide in removing lead ions from aqueous solutions. This property suggests that similar compounds could be utilized for environmental remediation efforts, highlighting the broader implications of Dioxido(oxo)silane;praseodymium(3+);zirconium(4+) in public health and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
